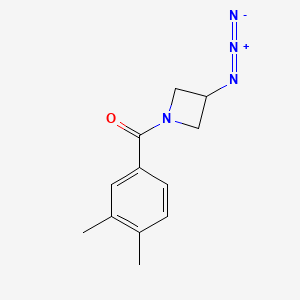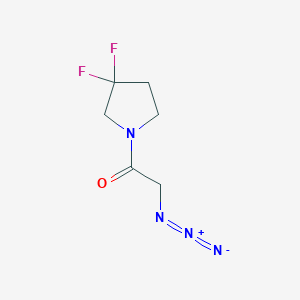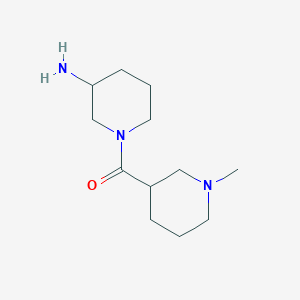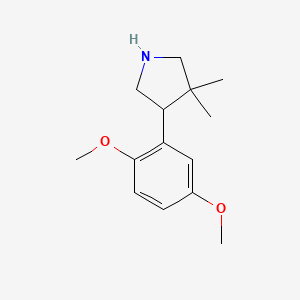
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Overview
Description
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine is a synthetic molecule that is used in a variety of scientific research applications. This molecule has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds : Compounds structurally related to 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine have been synthesized for their potential biological activities. For instance, the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds incorporating dimethoxyphenyl groups highlights the interest in such structures for pharmacological applications (Sroor, 2019).
Crystallography and Material Science
- Crystal Structures of Dihydropyridine Compounds : Studies on the crystal structures of dihydropyridine compounds, including methoxy-substituted derivatives, contribute to our understanding of molecular interactions and could inform the development of new materials or pharmaceuticals (Metcalf & Holt, 2000).
Imaging and Diagnostic Agents
- Synthesis of Labeled Centrally Acting Drugs : Iodine-131 labeled compounds structurally similar to 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine have been explored for their potential use in imaging and diagnostic applications, demonstrating the compound's relevance to nuclear medicine (Braun et al., 1977).
Photophysical and Electrochemical Properties
- Study on Pyridines with Dimethoxyphenyl Groups : The synthesis and analysis of pyridines substituted with dimethoxyphenyl groups reveal their photophysical and electrochemical properties, which could be valuable for the development of optical materials or sensors (Golla et al., 2020).
Pharmacological Potential
- Calcium Channel Antagonists : Research on dihydropyridine derivatives demonstrates their potential as calcium channel antagonists, indicating possible applications in cardiovascular pharmacology (Fossheim et al., 1982).
Mechanism of Action
Target of Action
The primary targets of 4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and reward pathways.
Mode of Action
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . This means that it binds to these receptors and activates them, but not to their full capacity. This partial activation can lead to changes in the transmission of serotonin signals, which can have various effects on mood and perception.
Biochemical Pathways
It is known that the activation of 5-hydroxytryptamine receptors can lead to a cascade of downstream effects, including the release of other neurotransmitters and the activation of secondary messenger systems .
Pharmacokinetics
Similar compounds such as 2c-b have an onset of action of 20–40 minutes when taken orally, with a duration of action of 4–12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours . These properties can impact the bioavailability of the compound and its effects over time.
properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-15-8-12(14)11-7-10(16-3)5-6-13(11)17-4/h5-7,12,15H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKAKIAYDOVXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=C(C=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



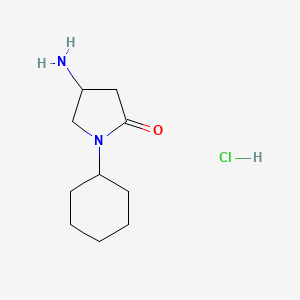
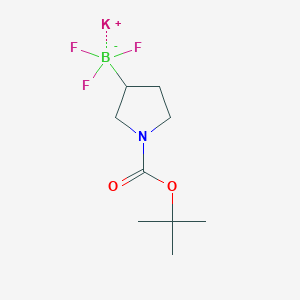
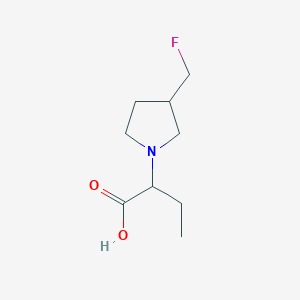

![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)

